molecular formula C9H11N2Na4O15P3 B3187201 Uridine 5'-triphosphate tetrasodium CAS No. 14264-46-1

Uridine 5'-triphosphate tetrasodium

Cat. No. B3187201
CAS RN: 14264-46-1
M. Wt: 572.07 g/mol
InChI Key: SKFOAFOJJQBDPA-ODQFIEKDSA-J
Attention: For research use only. Not for human or veterinary use.
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Description

Uridine 5’-triphosphate tetrasodium, also known as UTP, is a purinoceptor P2U agonist potentially used for the treatment of lung cancer . It is a pyrimidine nucleoside triphosphate, consisting of the organic base uracil linked to the 1′ carbon of the ribose sugar, and esterified with tri-phosphoric acid at the 5′ position . It increases the proliferation of human cancerous pancreatic duct epithelial cells by activating the P2Y2 receptor .


Synthesis Analysis

UTP can be biosynthesized from UDP by Nucleoside Diphosphate Kinase after using the phosphate group from ATP . The reaction is as follows: UDP + ATP ⇌ UTP + ADP . Both UTP and ATP are energetically equal .


Molecular Structure Analysis

The molecular formula of Uridine 5’-triphosphate tetrasodium is C9H11N2Na4O15P3 . It consists of the organic base uracil linked to the 1′ carbon of the ribose sugar, and esterified with tri-phosphoric acid at the 5′ position .


Chemical Reactions Analysis

In addition to nucleic acid synthesis, uridine is critical to glycogen synthesis through the formation of uridine diphosphate glucose . This promotes the production of UDP-GlcNAc in the hexosamine biosynthetic pathway and supplies UDP-GlcNAc for O-GlcNAcylation . This process can regulate protein modification and affect its function .


Physical And Chemical Properties Analysis

The molecular weight of Uridine 5’-triphosphate tetrasodium is 572.070 . The chemical formula is C9H11N2Na4O15P3 .

Safety And Hazards

Inhalation of Uridine 5’-triphosphate tetrasodium can cause irritation of the lungs and respiratory system . Inflammation of the eye is characterized by redness, watering, and itching. Skin inflammation is characterized by itching, scaling, reddening, or, occasionally, blistering .

Future Directions

Abnormal levels of blood uridine have been found in people with diabetes and obesity, suggesting a link of uridine dysregulation and metabolic disorders . At present, the role of uridine in glucose metabolism and lipid metabolism is controversial, and the mechanism is not clear, but it shows the trend of long-term damage and short-term benefit . Therefore, maintaining uridine homeostasis is essential for maintaining basic functions and normal metabolism . This suggests the potential of uridine metabolism as a therapeutic target in the treatment of metabolic disorders .

properties

CAS RN

14264-46-1

Product Name

Uridine 5'-triphosphate tetrasodium

Molecular Formula

C9H11N2Na4O15P3

Molecular Weight

572.07 g/mol

IUPAC Name

tetrasodium;[[[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl] phosphate

InChI

InChI=1S/C9H15N2O15P3.4Na/c12-5-1-2-11(9(15)10-5)8-7(14)6(13)4(24-8)3-23-28(19,20)26-29(21,22)25-27(16,17)18;;;;/h1-2,4,6-8,13-14H,3H2,(H,19,20)(H,21,22)(H,10,12,15)(H2,16,17,18);;;;/q;4*+1/p-4/t4-,6-,7-,8-;;;;/m1..../s1

InChI Key

SKFOAFOJJQBDPA-ODQFIEKDSA-J

Isomeric SMILES

C1=CN(C(=O)NC1=O)[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)([O-])OP(=O)([O-])OP(=O)([O-])[O-])O)O.[Na+].[Na+].[Na+].[Na+]

SMILES

C1=CN(C(=O)NC1=O)C2C(C(C(O2)COP(=O)([O-])OP(=O)([O-])OP(=O)([O-])[O-])O)O.[Na+].[Na+].[Na+].[Na+]

Canonical SMILES

C1=CN(C(=O)NC1=O)C2C(C(C(O2)COP(=O)([O-])OP(=O)([O-])OP(=O)([O-])[O-])O)O.[Na+].[Na+].[Na+].[Na+]

Origin of Product

United States

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